Methyl 2-amino-3-(3-methoxyphenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features a methoxy group attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions involving the amino group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
Methyl 2-amino-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways and exert therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-amino-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-(2-methoxyphenyl)propanoate: Differing only in the position of the methoxy group on the benzene ring.
Methyl 2-amino-3-(4-methoxyphenyl)propanoate: Another positional isomer with the methoxy group at the para position.
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in functional group positioning.
Properties
IUPAC Name |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTNEYHOTRRQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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